molecular formula C5H4Cl2S B2381685 3-Chloro-4-(chloromethyl)thiophene CAS No. 1807164-09-5

3-Chloro-4-(chloromethyl)thiophene

Cat. No. B2381685
CAS RN: 1807164-09-5
M. Wt: 167.05
InChI Key: ZOXGWNUGSGFNPT-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)thiophene is a type of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(chloromethyl)thiophene is C5H4Cl2S . It has an average mass of 167.056 Da and a monoisotopic mass of 165.941071 Da .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Chloro-4-(chloromethyl)thiophene, can undergo various types of reactions. For instance, they can participate in electrophilic, nucleophilic, or radical reactions . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(chloromethyl)thiophene include a molecular weight of 167.05600, a density of 1.243g/cm3, and a boiling point of 183.1ºC at 760mmHg .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “3-Chloro-4-(chloromethyl)thiophene”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory and Anti-Psychotic Applications

Thiophene derivatives have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic .

Anti-Arrhythmic and Anti-Anxiety Applications

Thiophene derivatives also show anti-arrhythmic and anti-anxiety properties . This makes them valuable in the development of treatments for heart rhythm disorders and anxiety disorders.

Anti-Fungal and Antioxidant Applications

Thiophene compounds have been found to have anti-fungal and antioxidant properties . This makes them useful in the development of new antifungal medications and supplements that can help protect the body from damage caused by harmful molecules called free radicals.

Anti-Mitotic and Anti-Microbial Applications

Thiophene derivatives have been found to have anti-mitotic and anti-microbial properties . This makes them potentially useful in the development of new treatments for diseases caused by microbes and in the treatment of cancer, where inhibiting cell division is a key strategy.

Kinase Inhibiting and Anti-Cancer Applications

Thiophene compounds have been found to have kinase inhibiting and anti-cancer properties . This makes them potentially useful in the development of new cancer treatments, as kinases play a key role in cell growth and proliferation.

Synthesis of Novel Thiophene Derivatives

Scientists have synthesized and investigated novel thiophene derivatives for anticancer activity carrying biologically active sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties . This shows the potential of thiophene compounds in the development of new anticancer drugs.

Synthesis of Potential Antipsychotic Agents

4,5-Dihydropyrrolo[2,1-b]thieno[3,2-f][1,3]thiazepin-4-one, an intermediate for the synthesis of 4-(4-methylpiperazino)pyrrolo[2,1-b]thieno[3,2-f][1, 3]thiazepine – a potential antipsychotic agent – was obtained from 2-[2-(thien-2-ylsulfanyl)-1H-1-pyrrolyl]acetic acid by cyclization onto the β-position of the thiophene ring .

Mechanism of Action

Target of Action

3-Chloro-4-(chloromethyl)thiophene is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Chloro-4-(chloromethyl)thiophene . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The success of this reaction is due to the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as the stability of the organoboron reagents and the conditions under which the reaction takes place .

Result of Action

The result of the action of 3-Chloro-4-(chloromethyl)thiophene is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of a variety of organic compounds .

Action Environment

The action of 3-Chloro-4-(chloromethyl)thiophene is influenced by environmental factors such as the reaction conditions and the nature of the organoboron reagents used . For example, the SM coupling reaction is known to be tolerant of a variety of functional groups and can proceed under exceptionally mild conditions .

Safety and Hazards

3-Chloro-4-(chloromethyl)thiophene is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including 3-Chloro-4-(chloromethyl)thiophene, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

properties

IUPAC Name

3-chloro-4-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGWNUGSGFNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(chloromethyl)thiophene

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